molecular formula C18H15N7O3 B3002532 N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 1448056-48-1

N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B3002532
CAS No.: 1448056-48-1
M. Wt: 377.364
InChI Key: WTIUKJBSANZTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, a structurally similar compound, N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide (CAS: 1448058-91-0), is documented in and . This compound shares the core pyridazinone-triazole framework but differs in the isoxazole substituent (benzo[c]isoxazole vs. non-fused isoxazole). For the purposes of this analysis, we will focus on the available data for this closely related analog.

Properties

IUPAC Name

N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O3/c26-17-7-6-16(25-12-19-11-21-25)22-24(17)9-8-20-18(27)14-10-15(28-23-14)13-4-2-1-3-5-13/h1-7,10-12H,8-9H2,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIUKJBSANZTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's molecular formula is C20H18N8O4C_{20}H_{18}N_{8}O_{4}, with a molecular weight of approximately 434.4 g/mol. The structure includes a pyridazine ring fused with a triazole and an isoxazole moiety, which are known for their diverse biological activities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the triazole ring enhances its potential as an antifungal and antibacterial agent by inhibiting key enzymes involved in microbial growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
1MCF73.79
2Hep-23.25
3A5490.95

These findings suggest that modifications to the core structure can lead to enhanced anticancer activity.

Antimicrobial Activity

The compound's triazole component contributes to its antimicrobial properties. Research indicates that similar triazole-containing compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli:

Compound TypeTarget OrganismMIC (µg/mL)Reference
Triazole DerivativeS. aureus0.125 - 8
Triazole-PyrimidineE. coliModerate

Study on Antitumor Activity

A study conducted by Li et al. (2020) evaluated the antitumor effects of various derivatives of triazole compounds, including those structurally related to this compound. The results indicated that certain derivatives significantly inhibited tumor growth in vitro and in vivo models.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of triazole derivatives against resistant strains of bacteria. The study reported that some derivatives exhibited MIC values lower than those of standard antibiotics, indicating their potential as alternative therapeutic agents.

Comparison with Similar Compounds

Key Structural and Molecular Features:
  • Molecular Formula : C₂₂H₁₇N₇O₃
  • Molecular Weight : 427.4 g/mol
  • Core Structure: A pyridazinone ring (6-oxopyridazin-1(6H)-yl) linked to a 1H-1,2,4-triazole substituent at position 2. An ethyl chain connects this moiety to a benzo[c]isoxazole-5-carboxamide group, which is further substituted with a phenyl ring .
  • SMILES: O=C(NCCn1nc(-n2cncn2)ccc1=O)c1ccc2noc(-c3ccccc3)c2c1 .
Structural Analog: N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: 1251632-25-3)

Molecular Formula : C₁₈H₁₉N₅O₃S
Molecular Weight : 385.4 g/mol .

Property Target Compound (CAS: 1448058-91-0) Analog (CAS: 1251632-25-3)
Core Heterocycle Pyridazinone-triazole Pyridazinone-thiazole
Substituent on Pyridazine 1H-1,2,4-triazol-1-yl 2,4-dimethylthiazol-5-yl
Linker Ethyl chain Ethyloxy chain
Terminal Group Benzo[c]isoxazole-5-carboxamide 1-methyl-2-oxo-dihydropyridine
Aromatic Substituent Phenyl None (methyl groups on thiazole)

Key Differences :

Heterocyclic Diversity : The target compound features a triazole ring, which is electron-rich and capable of hydrogen bonding, whereas the analog substitutes this with a thiazole ring containing methyl groups. Thiazoles are less polar but may enhance metabolic stability .

In contrast, the analog’s dihydropyridine group may confer conformational flexibility .

Molecular Weight and Solubility : The target compound has a higher molecular weight (427.4 vs. 385.4), likely due to the bulky benzo[c]isoxazole substituent. This could reduce aqueous solubility compared to the smaller thiazole-containing analog .

Comparison with Other Pyridazinone Derivatives

Pyridazinone-based compounds are widely explored in medicinal chemistry due to their kinase inhibitory and antimicrobial activities. Below is a generalized comparison:

Compound Class Target Compound Typical Pyridazinone Derivatives
Biological Activity Likely kinase inhibition (inferred) Anticancer, antimicrobial
Triazole/Thiazole Role Triazole: Enhances binding affinity Thiazole: Improves bioavailability
Structural Complexity High (fused benzoisoxazole) Moderate (simple alkyl/aryl chains)
Synthetic Accessibility Challenging (multiple heterocycles) Moderate

Research Implications :

  • The triazole-pyridazinone core in the target compound may offer superior selectivity for kinase targets (e.g., EGFR or Aurora kinases) compared to simpler derivatives .
  • The benzo[c]isoxazole group could improve membrane permeability but may also increase off-target interactions due to its bulkiness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.